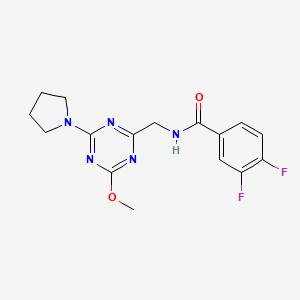
3,4-difluoro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17F2N5O2 and its molecular weight is 349.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Difluoro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a difluorobenzamide core linked to a triazinyl-pyrrolidine moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | < 10 | Inhibits Bcl-2 protein |
| Compound B | HT29 (colon cancer) | < 15 | Induces apoptosis via caspase activation |
| This compound | Jurkat (T-cell leukemia) | TBD | TBD |
These findings suggest that the compound may act through modulation of apoptotic pathways and inhibition of tumor cell proliferation.
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways related to cancer progression. Research indicates that similar compounds can inhibit various receptor tyrosine kinases (RTKs), which are often dysregulated in cancers.
The proposed mechanism for the biological activity includes:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it may disrupt downstream signaling pathways essential for tumor growth.
- Induction of Apoptosis : The interaction with apoptotic proteins such as Bcl-2 may lead to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce cell cycle arrest at various phases.
Case Studies
Several case studies provide insight into the efficacy and safety profile of related compounds:
-
Study on Antitumor Activity :
- A study conducted on a series of triazine derivatives demonstrated that modifications in the benzamide structure significantly enhanced cytotoxicity against various cancer cell lines.
- The study highlighted that compounds with methoxy and difluoro substitutions exhibited improved potency due to better receptor binding affinity.
-
Clinical Trials :
- Ongoing clinical trials are assessing the efficacy of triazine-based compounds in combination therapies for resistant cancer types. Early results indicate promising outcomes in patients with advanced solid tumors.
Properties
IUPAC Name |
3,4-difluoro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O2/c1-25-16-21-13(20-15(22-16)23-6-2-3-7-23)9-19-14(24)10-4-5-11(17)12(18)8-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMACQRQIZHNNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














